molecular formula C17H24N6O3 B2545590 2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide CAS No. 887871-91-2

2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide

Cat. No.: B2545590
CAS No.: 887871-91-2
M. Wt: 360.418
InChI Key: ZMQYCZMCPMKHLV-UHFFFAOYSA-N
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Description

2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide is a useful research compound. Its molecular formula is C17H24N6O3 and its molecular weight is 360.418. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Compounds with imidazolino purine structures have been studied for their biological activities, including enzyme inhibition and receptor interaction. For example, the selective inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 by specific inhibitors, such as ABT-384, highlights the therapeutic potential of such compounds in treating diseases related to cortisol regulation, like metabolic syndrome and type 2 diabetes mellitus (An et al., 2013). This exemplifies how structurally complex compounds can be designed to modulate biological pathways selectively.

Biomarker Development

The analysis and identification of metabolites of pharmaceuticals and environmental chemicals in biological samples are crucial for biomonitoring and understanding the metabolic fate of these compounds in humans. For instance, the detection of specific metabolites of neonicotinoid insecticides in urine samples from a study population in China provides valuable information on human exposure to these compounds, which could be applied in assessing the exposure to other complex organic molecules (Song et al., 2020). Similar methodologies could be employed to track the metabolic products of "2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)acetamide" in biological systems, aiding in the development of biomarkers for exposure or therapeutic monitoring.

Enzymatic Reaction Studies

The study of compounds like metformin and its interactions with biological molecules illustrates the importance of understanding the chemical basis of drug action and metabolism. The characterization of a novel imidazolinone metabolite formed from the reaction between metformin and methylglyoxal sheds light on the drug's ability to scavenge reactive carbonyl species, which may contribute to its therapeutic effects in diabetes management (Kinsky et al., 2016). Research into "2-(8-Hexyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)acetamide" could explore its potential interactions with enzymes or other biological targets, contributing to our understanding of its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-(6-hexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-4-5-6-7-8-21-11(2)9-22-13-14(19-16(21)22)20(3)17(26)23(15(13)25)10-12(18)24/h9H,4-8,10H2,1-3H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQYCZMCPMKHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.